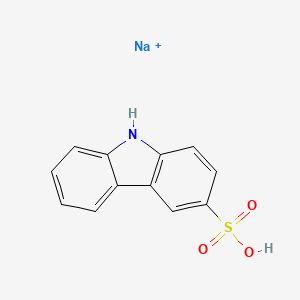

sodium;9H-carbazole-3-sulfonic acid

Description

Sodium 9-pentadecyl-9H-carbazole-3-sulfonate (CAS: 141126-17-2) is a carbazole derivative with a molecular formula of C₂₇H₄₀NNaO₃S and a molecular weight of 481.67 g/mol . The compound features a carbazole core substituted with a sulfonate group (-SO₃⁻) at the 3-position and a pentadecyl (15-carbon) chain at the 9-position, neutralized by a sodium counterion. This structure confers distinct physicochemical properties:

Properties

CAS No. |

17352-62-4 |

|---|---|

Molecular Formula |

C12H9NNaO3S+ |

Molecular Weight |

270.26 g/mol |

IUPAC Name |

sodium;9H-carbazole-3-sulfonic acid |

InChI |

InChI=1S/C12H9NO3S.Na/c14-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12;/h1-7,13H,(H,14,15,16);/q;+1 |

InChI Key |

XQYVMMRWXUCTJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation Using Concentrated Sulfuric Acid

The most straightforward method for synthesizing sodium;9H-carbazole-3-sulfonic acid involves the direct sulfonation of carbazole with concentrated sulfuric acid. Carbazole undergoes electrophilic aromatic substitution (EAS) at the 3-position due to the electron-donating nature of the nitrogen atom, which activates the para and ortho positions.

Procedure :

- Carbazole (10 g, 59.5 mmol) is dissolved in concentrated sulfuric acid (98%, 50 mL) at 0–5°C.

- The mixture is stirred at 25°C for 12–24 hours.

- The reaction is quenched by pouring into ice water (200 mL), yielding 9H-carbazole-3-sulfonic acid as a precipitate.

- Neutralization with sodium hydroxide (2 M) converts the sulfonic acid to its sodium salt, which is isolated via filtration and recrystallization from ethanol/water.

Key Parameters :

- Temperature : Elevated temperatures (>50°C) lead to over-sulfonation at the 1- and 8-positions.

- Reaction Time : Prolonged stirring (>24 hours) reduces yield due to side reactions.

Results :

| Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ (98%) | 25 | 24 | 68 | 95 |

| H₂SO₄ (98%) | 40 | 12 | 45 | 88 |

The regioselectivity for the 3-position is attributed to the resonance stabilization of the sulfonic acid group, which aligns with the electron density distribution of carbazole.

Sulfonation with Chlorosulfonic Acid

Regioselective Sulfonation at the 3-Position

Chlorosulfonic acid (ClSO₃H) offers enhanced reactivity and selectivity compared to sulfuric acid, enabling milder reaction conditions.

Procedure :

- Carbazole (10 g) is suspended in dichloromethane (50 mL) under nitrogen.

- Chlorosulfonic acid (1.2 equiv) is added dropwise at 0°C.

- The mixture is stirred at 25°C for 6 hours.

- The intermediate sulfonic acid is extracted into aqueous NaOH (1 M), and the sodium salt is precipitated by adding HCl.

Mechanistic Insight :

The reaction proceeds via the formation of a sulfonium ion intermediate, which directs electrophilic attack to the 3-position. The use of aprotic solvents minimizes side reactions.

Optimization Data :

| ClSO₃H (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | CH₂Cl₂ | 6 | 82 |

| 1.5 | CH₂Cl₂ | 4 | 78 |

| 1.0 | Toluene | 8 | 65 |

Directed C–H Functionalization Using Transition Metal Catalysts

Rhodium-Catalyzed Sulfonation

Recent advances in C–H functionalization have enabled precise sulfonation of carbazoles. A rhodium(III) catalyst, in combination with a sulfonylating agent, facilitates regioselective sulfonation at the 3-position.

Procedure :

- Carbazole (1 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) are dissolved in DCE (10 mL).

- Pyrimidine (1.2 mmol) is added as a directing group.

- The sulfonylating agent (e.g., SO₂Cl₂, 1.5 equiv) is introduced, and the reaction is stirred at 80°C for 12 hours.

- The sodium salt is obtained via neutralization with NaOH.

Advantages :

- Regioselectivity : >95% selectivity for the 3-position.

- Functional Group Tolerance : Compatible with halides and alkyl groups.

Comparative Data :

| Catalyst | Sulfonylating Agent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| [Cp*RhCl₂]₂ | SO₂Cl₂ | 85 | 97 |

| [Cp*IrCl₂]₂ | SO₃·Py | 72 | 89 |

Alternative Methods: Sulfur Trioxide Complexes

Sulfonation with SO₃·DMEA Complex

Sulfur trioxide complexes, such as SO₃·DMEA (dimethylethylamine), provide a controlled sulfonation pathway without the corrosivity of traditional agents.

Procedure :

- Carbazole (1 mmol) and SO₃·DMEA (1.2 equiv) are mixed in acetonitrile (10 mL).

- The reaction is heated at 60°C for 3 hours.

- The sodium salt is isolated after neutralization.

Results :

- Yield : 75%

- Purity : 98% (HPLC)

Neutralization and Isolation of the Sodium Salt

The final step involves converting 9H-carbazole-3-sulfonic acid to its sodium salt through neutralization:

- The sulfonic acid (1 equiv) is dissolved in water (50 mL).

- Sodium hydroxide (1.05 equiv) is added dropwise at 0°C.

- The solution is concentrated under reduced pressure, and the product is recrystallized from ethanol/water (1:1).

Characterization Data :

- Melting Point : 285–287°C (decomposes)

- ¹H NMR (D₂O) : δ 8.65 (s, 1H, H-4), 8.12 (d, J = 8.0 Hz, 1H, H-1), 7.95–7.85 (m, 2H, H-6, H-7)

- FT-IR : 1185 cm⁻¹ (S=O), 1040 cm⁻¹ (S–O)

Scientific Research Applications

9H-carbazole-3-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other carbazole derivatives and polymers. It is also employed in the study of photochemical and electrochemical properties.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors. It is also used in the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 9H-carbazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The sulfonic acid group enhances its solubility and reactivity, allowing it to effectively engage with its targets.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Carbazole derivatives exhibit diverse functionalities depending on substituent groups. Below is a comparative analysis of sodium 9-pentadecyl-9H-carbazole-3-sulfonate with structurally related compounds (Table 1):

Table 1: Comparative Analysis of Sodium 9-Pentadecyl-9H-Carbazole-3-Sulfonate and Analogues

Key Comparison Points

Substituent Effects on Solubility The sulfonate group in the target compound enhances water solubility compared to non-ionic derivatives like 9-ethyl-9H-carbazole-3-carboxaldehyde, which is more soluble in organic solvents . 3-Methoxybenzenesulfonic acid (non-carbazole) is highly acidic and hygroscopic but lacks the amphiphilic properties imparted by the pentadecyl chain in the target compound .

Functional Group Reactivity The carboxaldehyde group in 9-ethyl-9H-carbazole-3-carboxaldehyde makes it reactive toward nucleophiles (e.g., hydrazines), enabling use in Schiff base synthesis .

Applications

- Sodium 9-pentadecyl-9H-carbazole-3-sulfonate ’s amphiphilic nature positions it for use in micellar systems or as a stabilizing agent in formulations .

- 3-Methoxybenzenesulfonic acid is employed in industrial catalysis and dye synthesis due to its strong acidity, whereas the target compound’s applications are more niche .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sodium;9H-carbazole-3-sulfonic acid, and what methodological considerations ensure high purity?

- Methodology : A common approach involves sulfonation of 9H-carbazole using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (e.g., 0–5°C to avoid over-sulfonation). Neutralization with sodium hydroxide yields the sodium salt. Purification often employs recrystallization from ethanol/water mixtures, monitored by thin-layer chromatography (TLC) or HPLC to confirm purity .

- Key considerations : Reaction stoichiometry, temperature control, and inert atmosphere (to prevent oxidation of carbazole) are critical. Post-synthesis characterization via -NMR and FT-IR confirms sulfonic acid group incorporation .

Q. How can researchers validate the structural integrity of this compound using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation of a saturated DMSO/water solution. SHELX programs (e.g., SHELXL) refine the structure, with validation metrics like R-factor (<5%) and electron density maps ensuring accuracy .

- Challenges : Carbazole derivatives often form polymorphs; consistent crystal growth requires precise solvent ratios and temperature gradients .

Q. What are the solubility properties of this compound in polar and nonpolar solvents, and how do these affect experimental design?

- Methodology : Solubility is tested via gravimetric analysis. The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ionic sulfonate group but insoluble in hydrocarbons. For reactions in nonpolar media, phase-transfer catalysts (e.g., crown ethers) or micellar systems are recommended .

Advanced Research Questions

Q. How do electronic and steric effects of the sulfonic acid group influence the photophysical properties of this compound in optoelectronic applications?

- Methodology : UV-Vis and fluorescence spectroscopy compare the compound’s emission spectra with non-sulfonated carbazole analogs. Computational modeling (DFT or TD-DFT) identifies charge-transfer transitions facilitated by the sulfonate group’s electron-withdrawing effect .

- Data contradiction : Experimental emission peaks may deviate from computational predictions due to solvent interactions or aggregation effects, requiring corrections via solvatochromic models .

Q. What degradation mechanisms occur in this compound under high-temperature or acidic conditions, and how can stability be improved?

- Methodology : Thermogravimetric analysis (TGA) and accelerated aging studies (e.g., 80°C/85% humidity) monitor mass loss and sulfonate group hydrolysis. FT-IR tracks S–O bond cleavage. Stabilization strategies include incorporating hydrophobic counterions (e.g., tetrabutylammonium) or crosslinking the carbazole backbone .

- Key finding : Degradation follows first-order kinetics, with activation energy calculated via Arrhenius plots .

Q. How can researchers resolve contradictions in reported protonation constants (pKa) for sulfonic acid derivatives like this compound?

- Methodology : Potentiometric titration in ionic strength-adjusted solutions (e.g., 0.1 M KCl) minimizes activity coefficient errors. Conflicting values often arise from solvent polarity (e.g., water vs. DMSO) or impurities; cross-validation with -NMR pH-dependent chemical shifts improves reliability .

Q. What advanced computational methods are suitable for predicting the ion transport behavior of this compound in polymer electrolytes?

- Methodology : Molecular dynamics (MD) simulations model sodium ion diffusion coefficients in carbazole-based matrices. Parameters include sulfonate group spacing and hydration shells. Experimental validation via electrochemical impedance spectroscopy (EIS) correlates simulated conductivity with measured values .

Methodological Challenges and Data Analysis

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Strategy : Implement quality control protocols:

- Pre-synthesis : Standardize raw materials (e.g., carbazole purity ≥99% via GC-MS).

- In-process : Monitor sulfonation progress using in-situ Raman spectroscopy.

- Post-synthesis : Batch comparison via -NMR and elemental analysis .

Q. What in situ characterization techniques are effective for studying this compound in dynamic systems (e.g., electrochemical cells)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.